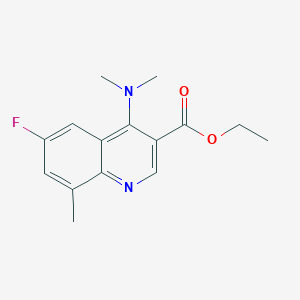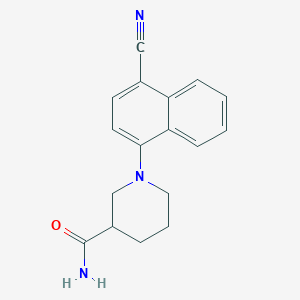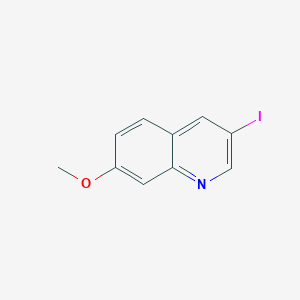
3-Iodo-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-7-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxyquinoline typically involves the iodination of 7-methoxyquinoline. One common method is the Sandmeyer reaction, where 7-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often involve acidic environments and controlled temperatures to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
化学反応の分析
Types of Reactions: 3-Iodo-7-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Suzuki coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can produce biaryl compounds, while oxidation can yield quinoline N-oxides.
科学的研究の応用
3-Iodo-7-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Iodo-7-methoxyquinoline involves its interaction with various molecular targets. The iodine atom can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxy group can also influence the compound’s solubility and bioavailability, affecting its overall activity.
類似化合物との比較
- 3-Fluoro-7-methoxyquinoline
- 3-Chloro-7-methoxyquinoline
- 3-Bromo-7-methoxyquinoline
Comparison: 3-Iodo-7-methoxyquinoline is unique due to the presence of the iodine atom, which can significantly alter its reactivity and biological activity compared to its fluoro, chloro, and bromo counterparts. The larger size and higher atomic weight of iodine can lead to different steric and electronic effects, making this compound a valuable compound for specific applications.
特性
CAS番号 |
1260640-72-9 |
|---|---|
分子式 |
C10H8INO |
分子量 |
285.08 g/mol |
IUPAC名 |
3-iodo-7-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 |
InChIキー |
NJYNFSXULMEWNW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C=C2C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)
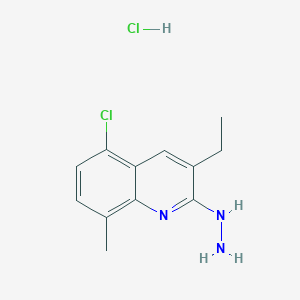
![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845260.png)
![1-(3-Chloro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845264.png)
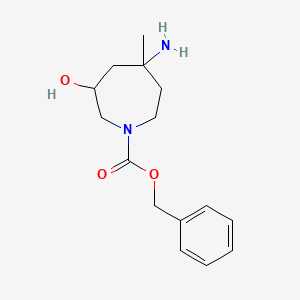
![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)
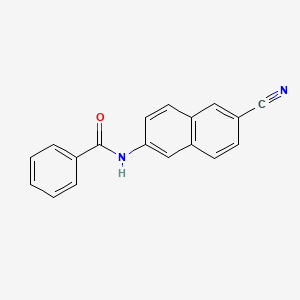
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B11845315.png)
